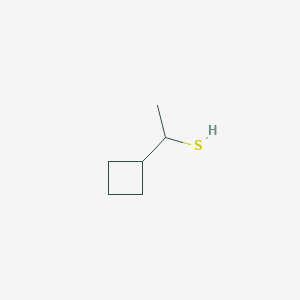
1-Cyclobutylethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylethane-1-thiol is an organic compound characterized by a cyclobutyl group attached to an ethane backbone with a thiol (-SH) functional group. This compound falls under the category of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.
Preparation Methods
The synthesis of 1-Cyclobutylethane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium hydrosulfide. This reaction typically occurs under mild conditions and yields the desired thiol compound. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with cyclobutylmethyl halides to form alkylisothiouronium salts. These salts are then hydrolyzed to produce the thiol .
Industrial production methods for thiols often involve large-scale reactions using similar principles but optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1-Cyclobutylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can react with mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Thiol-Ene Reaction: This radical-mediated reaction involves the addition of thiols to alkenes, forming thioethers. .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, often involved in redox reactions and enzyme functions.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, coatings, and as additives in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Cyclobutylethane-1-thiol involves its thiol group, which can participate in redox reactions and form strong bonds with metals. This property is exploited in various applications, such as in the stabilization of metal nanoparticles and in catalysis. The thiol group can also undergo nucleophilic substitution reactions, making it a versatile functional group in organic synthesis .
Comparison with Similar Compounds
1-Cyclobutylethane-1-thiol can be compared with other thiol compounds such as ethanethiol, propanethiol, and butanethiol. While these compounds share the thiol functional group, this compound is unique due to its cyclobutyl group, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and applications in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a useful compound in various scientific research areas. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and potential in future research.
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-cyclobutylethanethiol |
InChI |
InChI=1S/C6H12S/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 |
InChI Key |
MLCGHBJMRHTLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
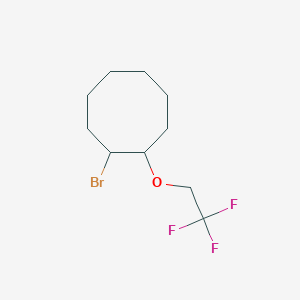

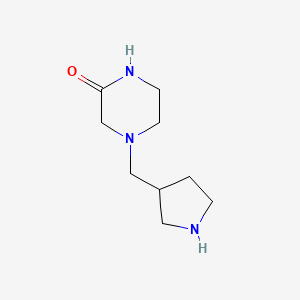
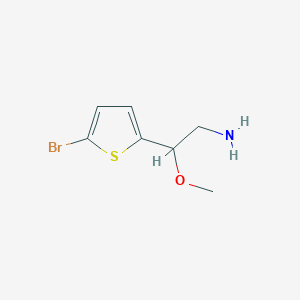
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
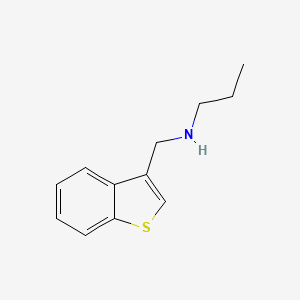
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
